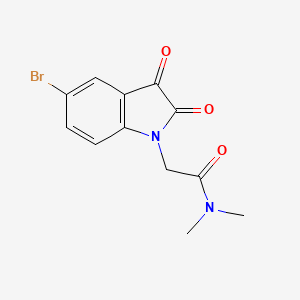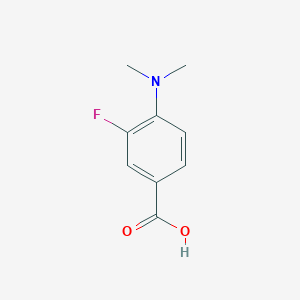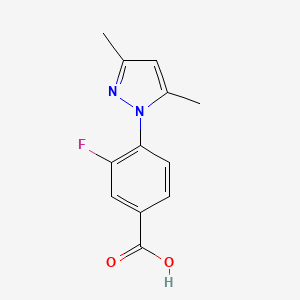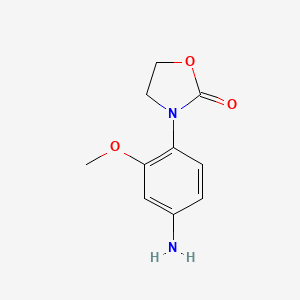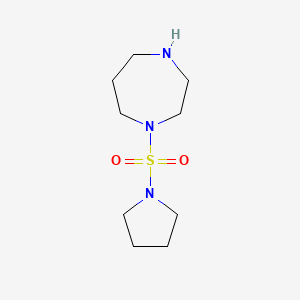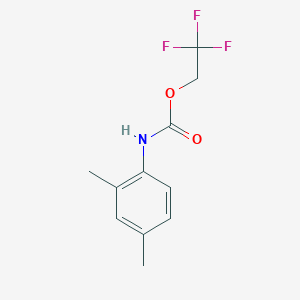
N-(2,4-diméthylphényl)carbamate de 2,2,2-trifluoroéthyle
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.22 g/mol. This compound is characterized by its trifluoroethyl group and a carbamate functional group attached to a 2,4-dimethylphenyl moiety. It is a white powder at room temperature and is used in various scientific research applications.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate typically involves the reaction of 2,4-dimethylaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Trifluoroethyl carbamate derivatives with carbonyl groups.
Reduction: Amines or alcohols derived from the carbamate group.
Substitution: Substituted carbamates or amides.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can form covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl N-(2,4-dimethylphenyl)carbamate is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
2,2,2-Trifluoroethylamine: Lacks the carbamate group and has different reactivity.
N-(2,4-dimethylphenyl)carbamate derivatives: Variations in the alkyl or aryl groups attached to the carbamate moiety.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2,4-dimethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7-3-4-9(8(2)5-7)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKZGXKBSUISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


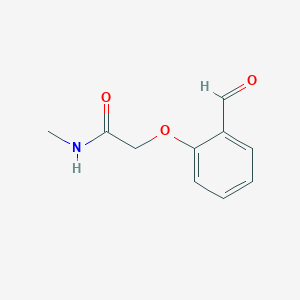
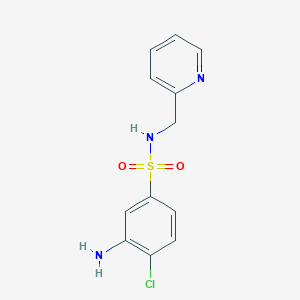
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
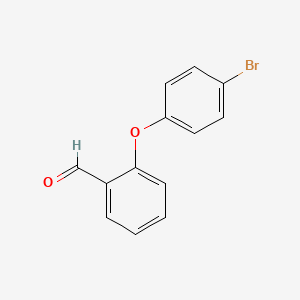
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)
